Lipophilicity vs. Mono-CF₃ β-Hydroxy Acid
The bis‑CF₃ target compound exhibits an XLogP3 of 1.1, compared with a measured/calculated LogP of approximately 0.38 for the mono‑CF₃ analog 4,4,4-trifluoro-3-hydroxybutanoic acid (CAS 86884‑21‑1) [1]. The non‑fluorinated parent, 3‑hydroxybutanoic acid, has a LogP of approximately −0.39 [2]. The ~0.7 log‑unit increase relative to the mono‑CF₃ analog and the ~1.5 log‑unit increase relative to the non‑fluorinated scaffold quantitatively reflect the impact of the second CF₃ group on hydrophobicity.
| Evidence Dimension | Lipophilicity (LogP / XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 |
| Comparator Or Baseline | 4,4,4-Trifluoro-3-hydroxybutanoic acid (CAS 86884‑21‑1): LogP ≈ 0.38; 3‑Hydroxybutanoic acid: LogP ≈ −0.39 |
| Quantified Difference | ΔLogP ≈ +0.72 (vs. mono‑CF₃ analog); ΔLogP ≈ +1.49 (vs. non‑fluorinated analog) |
| Conditions | Computed by XLogP3 3.0 (PubChem); mono‑CF₃ analog LogP from chemsrc.com; non‑fluorinated LogP from chembase.cn |
Why This Matters
Higher lipophilicity directly influences membrane permeability predictions and compound partitioning in medicinal chemistry campaigns; a LogP difference of ~0.7 can translate into a meaningful change in predicted cellular uptake.
- [1] PubChem. 3-Hydroxy-2H,2H-perfluoro-3-methylbutanoic acid (CID 15244). XLogP3-AA = 1.1. View Source
- [2] Chembase.cn. 3-Hydroxybutanoic acid. LogP = −0.38700598. View Source
